molecular formula C12H21IO2 B13090361 3-(Cycloheptylmethoxy)-4-iodooxolane

3-(Cycloheptylmethoxy)-4-iodooxolane

Cat. No.: B13090361
M. Wt: 324.20 g/mol
InChI Key: KXXDIKBESPWZFD-UHFFFAOYSA-N
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Description

3-(Cycloheptylmethoxy)-4-iodooxolane is a substituted oxolane (tetrahydrofuran) derivative characterized by a cycloheptylmethoxy group at position 3 and an iodine atom at position 2. These compounds share a common oxolane backbone with iodine at position 4 but differ in substituents at position 3, influencing reactivity, solubility, and applications .

The iodine atom likely enhances electrophilicity, making the compound a candidate for cross-coupling reactions in synthetic chemistry. The cycloheptylmethoxy group introduces steric bulk and lipophilicity, which may affect bioavailability or membrane permeability compared to aromatic substituents.

Properties

Molecular Formula

C12H21IO2

Molecular Weight

324.20 g/mol

IUPAC Name

3-(cycloheptylmethoxy)-4-iodooxolane

InChI

InChI=1S/C12H21IO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2

InChI Key

KXXDIKBESPWZFD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)COC2COCC2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptylmethoxy)-4-iodooxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Cycloheptylmethoxy Group: This step involves the reaction of the oxolane ring with cycloheptylmethanol in the presence of a strong acid catalyst to form the cycloheptylmethoxy derivative.

    Iodination: The final step is the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptylmethoxy)-4-iodooxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include azido, cyano, and thiol-substituted oxolanes.

    Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Products include deiodinated oxolanes and other reduced derivatives.

Scientific Research Applications

3-(Cycloheptylmethoxy)-4-iodooxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cycloheptylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical processes they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-(Cycloheptylmethoxy)-4-iodooxolane with its analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight CAS Number Commercial Availability (Suppliers)
This compound Cycloheptylmethoxy C₁₂H₂₁IO₂ ~372.21* Not provided Not listed in evidence
3-[(4-Bromophenyl)methoxy]-4-iodooxolane 4-Bromobenzyloxy C₁₁H₁₂BrIO₂ 383.02 1592748-73-6 Available in China, USA, India, Germany
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane 2-Fluorobenzyloxy C₁₁H₁₂FIO₂ 346.12 1600699-82-8 2 suppliers listed

*Estimated based on molecular formula.

Key Observations:

  • Substituent Effects: The cycloheptylmethoxy group increases molecular weight and lipophilicity compared to aromatic substituents (e.g., bromophenyl or fluorophenyl). This may enhance solubility in nonpolar solvents but reduce aqueous stability.
  • Cycloheptylmethoxy, being aliphatic, may offer steric shielding.

Commercial and Handling Considerations

  • Availability: Bromophenyl and fluorophenyl analogs are commercially accessible, whereas the cycloheptyl variant’s availability is unclear .
  • Storage and Safety: Bromophenyl derivatives require standard handling (e.g., room-temperature storage, hazard statements for skin/eye irritation) . Cycloheptylmethoxy variants may pose similar risks due to iodine content.

Research Implications and Gaps

Reactivity Studies: Further research is needed to compare the iodine substitution rates of cycloheptylmethoxy analogs versus aromatic derivatives.

Biological Screening: Testing for herbicidal or antimicrobial activity (e.g., PET inhibition assays) could reveal structure-activity relationships.

Synthesis Optimization: The steric hindrance of cycloheptylmethoxy may necessitate tailored catalytic systems for efficient coupling reactions.

Biological Activity

3-(Cycloheptylmethoxy)-4-iodooxolane is a compound belonging to the class of oxolanes, which are cyclic ethers known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula: C_{12}H_{17}I O
  • Molecular Weight: 292.17 g/mol

The presence of the cycloheptyl group and iodine atom is significant for the biological activity of this compound, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of cycloheptyl alcohol with appropriate iodinating agents in the presence of a suitable catalyst. This method allows for the selective introduction of the iodine atom at the 4-position of the oxolane ring, enhancing its reactivity and biological potential.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. A series of related dioxolanes were tested against various bacterial strains, showing promising results:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus625 µg/mL
2Staphylococcus epidermidis1250 µg/mL
3Enterococcus faecalis625 µg/mL
4Pseudomonas aeruginosaNot effective

These findings suggest that modifications to the oxolane structure can enhance antibacterial activity against specific pathogens .

Antifungal Activity

In addition to antibacterial effects, compounds within this class have demonstrated antifungal activity. For instance, a study evaluated several dioxolanes against Candida albicans, revealing:

CompoundAntifungal Activity (against C. albicans)
1No activity
2Moderate activity
3Significant activity
4Excellent activity

The results indicate that structural variations significantly influence antifungal efficacy, highlighting the importance of further research into derivatives like this compound .

Case Studies and Research Findings

A comprehensive analysis of various case studies has been conducted to understand the biological mechanisms underlying the activities of oxolanes. These studies often involve:

  • In vitro assays to determine MIC values against selected bacterial and fungal strains.
  • Mechanistic studies examining how these compounds interact with microbial cell walls or inhibit essential enzymes.

For example, one case study focused on the interaction between a dioxolane derivative and bacterial cell membranes, revealing that these compounds could disrupt membrane integrity, leading to cell lysis .

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